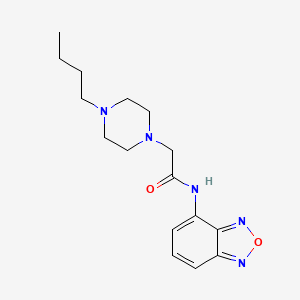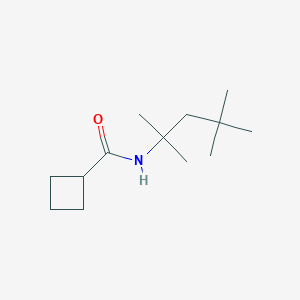
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-butylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 2,1,3-benzoxadiazole.
Attachment of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxadiazole core with 1-butylpiperazine under appropriate conditions.
Acetylation: The final step involves the acetylation of the piperazine derivative with acetic anhydride to yield N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting neurological disorders.
Materials Science: Utilized in the development of fluorescent probes and sensors due to its benzoxadiazole core.
Biological Research: Employed in studies involving enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole core may facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERAZINYL)ACETAMIDE: Similar structure with a methyl group instead of a butyl group.
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-ETHYL-1-PIPERAZINYL)ACETAMIDE: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-BUTYL-1-PIPERAZINYL)ACETAMIDE is unique due to its specific combination of the benzoxadiazole core and the butyl-substituted piperazine moiety. This combination may confer distinct pharmacological and physicochemical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H23N5O2 |
|---|---|
Poids moléculaire |
317.39 g/mol |
Nom IUPAC |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-butylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H23N5O2/c1-2-3-7-20-8-10-21(11-9-20)12-15(22)17-13-5-4-6-14-16(13)19-23-18-14/h4-6H,2-3,7-12H2,1H3,(H,17,22) |
Clé InChI |
GTUJWOBYATUMJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930560.png)
![3-cyclopentyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B14930576.png)



![4-Chloro-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14930602.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B14930605.png)
![3-(3-Methyl-4-nitro-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B14930613.png)
![ethyl 2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B14930621.png)
![4-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14930631.png)

